molecular formula C8H12N2O4 B12314265 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

Cat. No.: B12314265
M. Wt: 200.19 g/mol
InChI Key: ZNEVCNKTOROOFV-UHFFFAOYSA-N
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Description

2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a compound that features a pyrrolidine ring, a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones . The reaction conditions typically include the use of a copper (II) catalyst and DMAP (4-dimethylaminopyridine) to facilitate the cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like copper (II) salts and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve specific catalysts and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological context .

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

InChI

InChI=1S/C8H12N2O4/c1-9-6(11)5-3-2-4-10(5)7(12)8(13)14/h5H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

ZNEVCNKTOROOFV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCN1C(=O)C(=O)O

Origin of Product

United States

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